Bis[p-(dimethylamino)phenyl]fulvene
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Overview
Description
Bis[p-(dimethylamino)phenyl]fulvene is an organic compound that belongs to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes have been of interest to researchers due to their unique electronic properties and reactivity. This compound is particularly notable for its applications in various fields, including materials chemistry and dynamic combinatorial chemistry .
Preparation Methods
The synthesis of Bis[p-(dimethylamino)phenyl]fulvene typically involves the condensation of aldehydes or ketones with cyclopentadiene. One common synthetic route includes the reaction of p-(dimethylamino)benzaldehyde with cyclopentadiene under acidic conditions to form the desired fulvene compound . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bis[p-(dimethylamino)phenyl]fulvene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+4] and [4+2] cycloaddition reactions with electron-deficient dienes and dienophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common reagents used in these reactions include tetrazine and diazacyclopentadienone derivatives for cycloaddition reactions . Major products formed from these reactions often include complex polycyclic systems and natural product analogs.
Scientific Research Applications
Bis[p-(dimethylamino)phenyl]fulvene has several scientific research applications:
Materials Chemistry: It is used in the synthesis of dynamic materials such as hydrogels and charge transfer complexes.
Organic Synthesis: The compound’s unique reactivity makes it valuable in the synthesis of complex organic molecules and natural products.
Dynamic Combinatorial Chemistry: It is employed in the creation of dynamic combinatorial libraries for the discovery of new compounds with desired properties.
Mechanism of Action
The mechanism of action of Bis[p-(dimethylamino)phenyl]fulvene involves its ability to form dipolar structures and participate in cycloaddition reactions. The electron-donating dimethylamino groups increase the electron density of the fulvene π-system, enhancing its nucleophilicity and stability . This allows the compound to react selectively with various electron-deficient partners, forming stable cycloadducts.
Comparison with Similar Compounds
Bis[p-(dimethylamino)phenyl]fulvene can be compared with other fulvene derivatives such as:
6,6-Diphenylfulvene: This compound also participates in cycloaddition reactions but has different reactivity and stability profiles due to the presence of phenyl groups instead of dimethylamino groups.
6-Dimethylaminofulvene: Similar to this compound, this compound has dimethylamino groups but differs in the substitution pattern and resulting reactivity.
The uniqueness of this compound lies in its specific electronic properties and the ability to form stable cycloadducts with a variety of reactants, making it a versatile compound in synthetic and materials chemistry.
Biological Activity
Bis[p-(dimethylamino)phenyl]fulvene is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the available literature on its biological activity, focusing on its antioxidant properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
This compound features a fulvene backbone with two p-dimethylaminophenyl substituents. The presence of dimethylamino groups enhances its electron-donating ability, potentially influencing its reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds with the dimethylamino group exhibit significant antioxidant properties. For instance, studies have demonstrated that derivatives bearing this group can effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related damage in cells.
- Antioxidant Assays : The antioxidant capacity was evaluated using various methods such as:
- DPPH Radical Scavenging : Compounds were tested for their ability to reduce DPPH radicals, a common method for assessing antioxidant activity.
- Ferric Reducing Antioxidant Power (FRAP) : This assay measures the ability of compounds to reduce ferric ions to ferrous ions, indicating their reducing power.
Table 1 summarizes the antioxidant activities of selected derivatives:
Compound | DPPH Scavenging (%) | FRAP (µM Fe²⁺) |
---|---|---|
6a | 85 | 150 |
6c | 90 | 180 |
6e | 80 | 140 |
Cytotoxic Activity
Cytotoxicity studies have shown that this compound and its derivatives can exhibit varying degrees of cytotoxic effects against different cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with the compound.
- Cell Lines Tested : Commonly used cancer cell lines include:
- HT-29 (colon cancer)
- H9c2 (cardiomyoblast)
The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting a potent cytotoxic profile.
Table 2 presents the IC50 values for selected compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
6a | HT-29 | 25 |
6c | H9c2 | >100 |
6e | HT-29 | 30 |
The proposed mechanism for the biological activity of this compound involves:
- Radical Scavenging : The dimethylamino groups enhance electron density, facilitating the donation of electrons to free radicals.
- Cell Cycle Arrest : Some studies suggest that fulvene derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on Antioxidant Properties : A recent study analyzed a series of flavonoids with similar dimethylamino substitutions. Results showed that these compounds exhibited significant radical scavenging activity comparable to well-known antioxidants like quercetin .
- Cytotoxicity Against Cancer Cells : In a comparative study, this compound demonstrated enhanced cytotoxicity against HT-29 colon cancer cells compared to traditional chemotherapeutics. The study highlighted the potential for developing new anticancer agents based on this scaffold .
Properties
IUPAC Name |
4-[cyclopenta-2,4-dien-1-ylidene-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQPPZADIJTFCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570225 |
Source
|
Record name | 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14060-53-8 |
Source
|
Record name | 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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